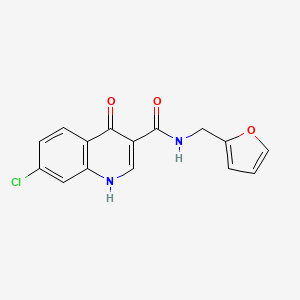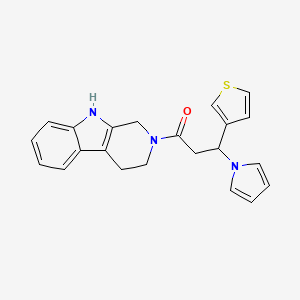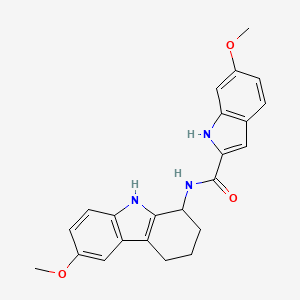![molecular formula C19H18F3N3O3S B10996031 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B10996031.png)
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound that features a combination of pyrrole, oxane, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and benzothiazole intermediates, followed by their coupling through an acetamide linkage.
Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Benzothiazole Synthesis: The benzothiazole moiety can be prepared by the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives.
Coupling Reaction: The final step involves the coupling of the pyrrole and benzothiazole intermediates through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethoxy group.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[6-(methoxy)-1,3-benzothiazol-2-yl]acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug-like characteristics.
Properties
Molecular Formula |
C19H18F3N3O3S |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-(4-pyrrol-1-yloxan-4-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H18F3N3O3S/c20-19(21,22)28-13-3-4-14-15(11-13)29-17(23-14)24-16(26)12-18(5-9-27-10-6-18)25-7-1-2-8-25/h1-4,7-8,11H,5-6,9-10,12H2,(H,23,24,26) |
InChI Key |
BISBMIZZASYVJV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide](/img/structure/B10995950.png)



![methyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10995961.png)
![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide](/img/structure/B10995966.png)
![N-(1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B10995974.png)
![1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B10995981.png)


![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B10995991.png)
![5-fluoro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10996000.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10996011.png)
![4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B10996019.png)
